5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro-
CAS No.: 83385-97-1
VCID: VC0195741
Molecular Formula: C19H23ClN2O
Molecular Weight: 330.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | 5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro- is a chemical compound with a molecular weight of approximately 330.8 g/mol. It belongs to the class of dibenzazepines, which are polycyclic compounds characterized by fused benzene and azepine rings. Classified as an aromatic amine, it may exhibit properties typical of psychoactive substances because of the presence of a dimethylamino group. Note that the product is for non-human research only and not for therapeutic or veterinary use. This compound is studied for its potential applications in the pharmaceutical industry, particularly as a precursor or intermediate in synthesizing various therapeutic agents. The synthesis of 5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro- typically involves multiple steps, including condensation reactions and functional group modifications. The mechanism by which 5H-Dibenz(b,f)azepin-1-ol exerts its biological effects is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Compounds within this class often exhibit antidepressant properties by blocking reuptake mechanisms or acting as receptor antagonists. Other similar compounds include N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine , and 5H-Dibenz(b,f)azepine, 8-chloro-10-(2-(dimethylamino)ethyl)-5-methyl- . 5H-dibenz[b,f]azepine and its analogues have reported antioxidant properties . These compounds share structural similarities and are used in synthetic organic and medicinal chemistry. |
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CAS No. | 83385-97-1 |
Product Name | 5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro- |
Molecular Formula | C19H23ClN2O |
Molecular Weight | 330.8 g/mol |
IUPAC Name | 9-chloro-11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-4-ol |
Standard InChI | InChI=1S/C19H23ClN2O/c1-21(2)11-4-12-22-17-5-3-6-19(23)16(17)10-8-14-7-9-15(20)13-18(14)22/h3,5-7,9,13,23H,4,8,10-12H2,1-2H3 |
Standard InChIKey | INPXEQNHQVLPFN-UHFFFAOYSA-N |
SMILES | CN(C)CCCN1C2=C(CCC3=C1C=C(C=C3)Cl)C(=CC=C2)O |
Canonical SMILES | CN(C)CCCN1C2=C(CCC3=C1C=C(C=C3)Cl)C(=CC=C2)O |
Purity | > 95% |
PubChem Compound | 134222 |
Last Modified | Apr 15 2024 |
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